PD 123319 ditrifluoroacetate

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

属性

IUPAC Name |

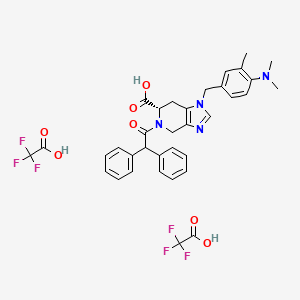

(6S)-1-[[4-(dimethylamino)-3-methylphenyl]methyl]-5-(2,2-diphenylacetyl)-6,7-dihydro-4H-imidazo[4,5-c]pyridine-6-carboxylic acid;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H32N4O3.2C2HF3O2/c1-21-16-22(14-15-26(21)33(2)3)18-34-20-32-25-19-35(28(31(37)38)17-27(25)34)30(36)29(23-10-6-4-7-11-23)24-12-8-5-9-13-24;2*3-2(4,5)1(6)7/h4-16,20,28-29H,17-19H2,1-3H3,(H,37,38);2*(H,6,7)/t28-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPKQIEZLHVGJQH-ZXVJYWQYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)CN2C=NC3=C2CC(N(C3)C(=O)C(C4=CC=CC=C4)C5=CC=CC=C5)C(=O)O)N(C)C.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CC(=C1)CN2C=NC3=C2C[C@H](N(C3)C(=O)C(C4=CC=CC=C4)C5=CC=CC=C5)C(=O)O)N(C)C.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H34F6N4O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

736.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

PD 123319 Ditrifluoroacetate: A Technical Guide to a Selective AT2 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

The renin-angiotensin system (RAS) is a critical hormonal cascade that regulates blood pressure, fluid and electrolyte balance, and vascular resistance. The primary effector peptide of this system, Angiotensin II (Ang II), exerts its physiological effects by binding to two main G protein-coupled receptors: the Angiotensin II Type 1 (AT1) and Type 2 (AT2) receptors. While the AT1 receptor mediates most of the well-known effects of Ang II, such as vasoconstriction, inflammation, and cellular proliferation, the AT2 receptor often counter-regulates AT1 receptor actions, promoting vasodilation, anti-inflammatory effects, and apoptosis.[1][2]

PD 123319 ditrifluoroacetate is a potent, selective, and non-peptide antagonist of the AT2 receptor.[3][4][5] Its high affinity and specificity for the AT2 receptor make it an invaluable pharmacological tool for elucidating the distinct physiological and pathophysiological roles of the AT2 receptor. This technical guide provides a comprehensive overview of PD 123319, including its pharmacological profile, mechanism of action, experimental protocols, and its application in research.

Pharmacological Profile: Binding Affinity and Selectivity

PD 123319 exhibits a high affinity for the AT2 receptor, with reported IC50 values in the nanomolar range.[3][4][5][6] Critically, it displays a remarkable selectivity for the AT2 receptor over the AT1 receptor, with some studies indicating a selectivity of approximately 10,000-fold.[7] This high degree of selectivity is essential for its utility in isolating and studying AT2 receptor-specific functions without the confounding effects of AT1 receptor blockade.

| Parameter | Receptor | Tissue/Cell Line | Value | Reference |

| IC50 | AT2 | Rat Adrenal Tissue | 34 nM | [3][4][5][6] |

| IC50 | AT2 | Rat Brain | 210 nM | [4][5] |

| IC50 | AT2 | Bovine Adrenal Glomerulosa Cells | 6.9 nM | [3][6] |

| Ki | AT2 | - | ~12 nM | [7] |

| Selectivity | AT2 vs. AT1 | - | ~10,000-fold | [7] |

Mechanism of Action and Signaling Pathways

PD 123319 acts as a competitive antagonist at the AT2 receptor, preventing Angiotensin II from binding and activating its downstream signaling cascades. The signaling pathways initiated by AT2 receptor activation are distinct from those of the AT1 receptor and often have opposing effects.[1][2] Activation of the AT2 receptor is known to stimulate various protein phosphatases, the nitric oxide/cyclic guanosine (B1672433) monophosphate (NO/cGMP) pathway, and phospholipase A2.[1][2]

In pathological conditions such as inflammation, AT2 receptor signaling has been implicated in the activation of NF-κB and the generation of reactive oxygen species (ROS).[7][8] By blocking the AT2 receptor, PD 123319 can inhibit these pathways, thereby reducing inflammation and oxidative stress in certain experimental models.[7][8]

Caption: Ang II signaling via AT1 and AT2 receptors and PD 123319 inhibition.

The antagonism of the AT2 receptor by PD 123319 has been shown to modulate several downstream cellular processes. For instance, in renal proximal tubule cells, AT2 receptor activation can decrease AT1 receptor expression, an effect that is reversible by PD 123319.[9] This highlights a cross-talk mechanism between the two receptor subtypes.

Caption: AT2 receptor downstream signaling pathways blocked by PD 123319.

Experimental Protocols

Radioligand Binding Assay (Competition)

This protocol outlines a method to determine the binding affinity (IC50) of PD 123319 for the AT2 receptor.

1. Membrane Preparation:

-

Homogenize tissues or cells known to express AT2 receptors (e.g., specific transfected cell lines, adrenal gland) in a cold buffer (e.g., Tris-HCl) containing protease inhibitors.

-

Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at a high speed to pellet the membranes.

-

Wash the membrane pellet by resuspension and centrifugation.

-

Resuspend the final pellet in an assay buffer and determine the protein concentration (e.g., using a Bradford assay).

2. Competition Binding Assay:

-

In a multi-well plate, add a constant concentration of a radiolabeled AT2 receptor ligand (e.g., ¹²⁵I-[Sar¹,Ile⁸]Ang II).

-

Add increasing concentrations of unlabeled PD 123319 (the competitor).

-

Add the prepared cell membranes to initiate the binding reaction.

-

Incubate the mixture at a specific temperature (e.g., room temperature) for a defined period to reach equilibrium.

-

To determine non-specific binding, include control wells with a high concentration of an unlabeled AT2 ligand.

-

Terminate the reaction by rapid filtration through glass fiber filters, washing with cold assay buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a gamma counter.

3. Data Analysis:

-

Plot the percentage of specific binding against the logarithm of the competitor (PD 123319) concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of PD 123319 that inhibits 50% of the specific binding of the radioligand.

Caption: Workflow for a competitive radioligand binding assay.

Functional Assay: Inhibition of AT2 Receptor-Mediated Signaling

This protocol describes a general method to assess the antagonistic activity of PD 123319 on a functional response mediated by the AT2 receptor.

1. Cell Culture and Treatment:

-

Culture cells endogenously expressing the AT2 receptor or a cell line stably transfected with the AT2 receptor.

-

Starve the cells in a serum-free medium for a specified period (e.g., 12-24 hours) to reduce basal signaling activity.

-

Pre-treat the cells with various concentrations of PD 123319 or a vehicle control for a defined duration (e.g., 1 hour).[10]

-

Stimulate the cells with an AT2 receptor agonist (e.g., Angiotensin II in the presence of an AT1 receptor blocker like losartan, or a selective AT2 agonist like CGP 42112) for a specific time period.

2. Measurement of Downstream Response:

-

Choose a relevant downstream marker of AT2 receptor activation. Examples include:

- Nitric Oxide (NO) Production: Measure NO levels in the cell culture medium using a Griess assay or a fluorescent NO probe.

- Protein Phosphatase Activity: Prepare cell lysates and measure the activity of specific phosphatases (e.g., SHP-1) using a colorimetric or fluorometric assay.

- NF-κB Activation: Perform a Western blot for phosphorylated NF-κB subunits in cell lysates or use a reporter gene assay.[8]

- Gene Expression: Measure the mRNA levels of AT2 receptor-regulated genes using quantitative real-time PCR.

3. Data Analysis:

-

Quantify the functional response in the presence and absence of the agonist and antagonist.

-

Plot the agonist-induced response as a function of the PD 123319 concentration.

-

Determine the IC50 of PD 123319 for the inhibition of the functional response.

Applications in Research

The high selectivity of PD 123319 makes it an indispensable tool for investigating the diverse roles of the AT2 receptor.

-

Cardiovascular Research: PD 123319 is used to study the AT2 receptor's role in blood pressure regulation, endothelial function, cardiac hypertrophy, and fibrosis.[10]

-

Inflammation and Immunology: It has been employed to demonstrate the pro-inflammatory effects of AT2 receptor activation in models of colitis, where PD 123319 treatment reduced inflammatory markers and oxidative stress.[7][8]

-

Renal Physiology: Researchers use PD 123319 to explore the AT2 receptor's contribution to sodium handling, renal blood flow, and its counter-regulatory role against AT1 receptor-mediated effects in the kidney.[9]

-

Neuroscience: The compound is utilized to investigate the functions of the AT2 receptor in the central nervous system, including its involvement in neuronal differentiation and cerebral blood flow autoregulation.[3]

Conclusion

This compound is a cornerstone pharmacological tool for the study of the renin-angiotensin system. Its potent and highly selective antagonism of the AT2 receptor allows for the precise dissection of AT2-mediated signaling pathways and physiological functions. The data and protocols presented in this guide underscore its importance for researchers and drug development professionals working to understand the complex biology of the AT2 receptor and its potential as a therapeutic target.

References

- 1. [AT(1) and AT(2) angiotensin II receptors: key features] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. rndsystems.com [rndsystems.com]

- 5. bio-techne.com [bio-techne.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. iris.unipa.it [iris.unipa.it]

- 8. PD123319, angiotensin II type II receptor antagonist, inhibits oxidative stress and inflammation in 2, 4-dinitrobenzene sulfonic acid-induced colitis in rat and ameliorates colonic contractility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Angiotensin II AT2 receptor decreases AT1 receptor expression and function via nitric oxide/cGMP/Sp1 in renal proximal tubule cells from Wistar–Kyoto rats - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A novel angiotensin II type 2 receptor signaling pathway: possible role in cardiac hypertrophy | The EMBO Journal [link.springer.com]

The Role of PD 123319 Ditrifluoroacetate in Angiotensin II Signaling Pathways: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of PD 123319 ditrifluoroacetate, a potent and selective antagonist of the Angiotensin II Type 2 (AT2) receptor. We delve into its mechanism of action, its crucial role in elucidating the complexities of Angiotensin II (Ang II) signaling, and its impact on various downstream pathways. This document summarizes key quantitative data, provides detailed experimental protocols for in vitro and in vivo studies, and presents visual diagrams of the signaling cascades to facilitate a deeper understanding for researchers and professionals in drug development.

Introduction to this compound

This compound is a non-peptide, highly selective antagonist for the Angiotensin II Type 2 (AT2) receptor.[1] It has been instrumental as a pharmacological tool to differentiate the physiological and pathophysiological roles of the AT2 receptor from those of the Angiotensin II Type 1 (AT1) receptor. The renin-angiotensin system (RAS) is a critical regulator of cardiovascular homeostasis, and Ang II is its primary effector peptide. While the AT1 receptor mediates most of the well-known effects of Ang II, such as vasoconstriction, inflammation, and cellular proliferation, the AT2 receptor often exerts opposing, protective effects, including vasodilation, anti-inflammation, and apoptosis.[2] The selectivity of PD 123319 makes it an invaluable asset for investigating the therapeutic potential of modulating the AT2 receptor pathway in various diseases.

Mechanism of Action

This compound functions as a competitive antagonist at the AT2 receptor. By binding to the receptor, it prevents the endogenous ligand, Angiotensin II, from activating its downstream signaling cascades. This blockade allows for the specific investigation of AT2 receptor-mediated pathways. It is characterized by a high affinity for the AT2 receptor with an approximately 10,000-fold greater selectivity for the AT2 receptor over the AT1 receptor.[3]

Quantitative Data

The binding affinity and inhibitory concentration of this compound have been characterized in various tissues and experimental systems. The following tables summarize the key quantitative data.

Table 1: Inhibitory Concentration (IC50) of this compound

| Tissue/Cell Type | IC50 (nM) | Reference |

| Rat Adrenal Tissue | 34 | [1] |

| Rat Brain Tissue | 210 | [1] |

| Bovine Adrenal Glomerulosa Cells | 6.9 | [4][5] |

Table 2: Binding Affinity (Ki) of this compound

| Receptor | Ki (nM) | Reference |

| AT2 Receptor | ~12 | [3] |

Angiotensin II Signaling Pathways and the Role of PD 123319

Angiotensin II binding to its receptors initiates a cascade of intracellular signaling events. PD 123319, by blocking the AT2 receptor, helps to isolate and study the specific pathways mediated by this receptor. The primary signaling pathways influenced by AT2 receptor activation are generally counter-regulatory to AT1 receptor signaling.

AT1 vs. AT2 Receptor Signaling Overview

The AT1 and AT2 receptors, despite both binding Angiotensin II, trigger distinct and often opposing downstream effects. The following diagram illustrates the general dichotomy of their signaling pathways.

Downstream Signaling Cascades of the AT2 Receptor

PD 123319 is critical for studying the following AT2 receptor-mediated signaling pathways:

-

Activation of Protein Phosphatases: The AT2 receptor, upon activation, can stimulate various protein tyrosine phosphatases (PTPs), such as SHP-1.[6][7] This leads to the dephosphorylation and inactivation of downstream signaling molecules, often those activated by the AT1 receptor and other growth factor receptors. This mechanism contributes to the anti-proliferative effects of AT2 receptor signaling.

-

Nitric Oxide (NO) and Cyclic Guanosine (B1672433) Monophosphate (cGMP) Pathway: AT2 receptor stimulation can lead to the production of nitric oxide (NO) and a subsequent increase in cyclic guanosine monophosphate (cGMP) levels.[8][9][10] This pathway is often linked to the vasodilatory effects of AT2 receptor activation and can involve interactions with the bradykinin (B550075) B2 receptor.

-

Promyelocytic Zinc Finger (PLZF) Pathway: A novel signaling cascade involves the interaction of the AT2 receptor with the transcription factor promyelocytic zinc finger (PLZF). Upon Ang II stimulation, PLZF translocates to the nucleus, where it can regulate the transcription of genes involved in cell growth and differentiation.

The following diagram illustrates the intervention of PD 123319 in these key downstream signaling pathways of the AT2 receptor.

Experimental Protocols

The following are detailed methodologies for key experiments utilizing this compound to investigate Angiotensin II signaling.

In Vitro: Inhibition of Ang II-induced Effects in Cell Culture

Objective: To determine the role of the AT2 receptor in mediating the effects of Angiotensin II on a specific cellular response (e.g., proliferation, signaling molecule phosphorylation).

Materials:

-

Cell line of interest (e.g., Human Umbilical Vein Endothelial Cells - HUVECs)

-

Appropriate cell culture medium and supplements

-

Angiotensin II

-

This compound

-

Vehicle control (e.g., sterile water or DMSO)

-

Reagents for the specific endpoint measurement (e.g., antibodies for Western blotting, proliferation assay kit)

Protocol:

-

Cell Culture: Plate cells at a desired density and allow them to adhere and grow to a suitable confluency (typically 70-80%).

-

Serum Starvation: To reduce basal signaling, serum-starve the cells for 12-24 hours in a low-serum or serum-free medium.

-

Pre-treatment with PD 123319:

-

Prepare a stock solution of this compound in an appropriate solvent (e.g., water, up to 100 mM).

-

Dilute the stock solution to the desired final concentration (e.g., 1-10 µM) in a serum-free medium.

-

Incubate the cells with the PD 123319-containing medium or vehicle control for 1-2 hours prior to Ang II stimulation.

-

-

Angiotensin II Stimulation:

-

Prepare a stock solution of Angiotensin II.

-

Add Angiotensin II to the culture medium to the desired final concentration (e.g., 100 nM) for the specified duration (e.g., 15 minutes for phosphorylation events, 24-48 hours for proliferation assays).

-

-

Endpoint Analysis:

-

For protein analysis, lyse the cells and perform Western blotting for target proteins (e.g., phosphorylated kinases, NF-κB).

-

For proliferation assays, follow the manufacturer's instructions for the chosen kit (e.g., MTT, BrdU).

-

In Vivo: Antagonism of AT2 Receptor in Animal Models

Objective: To investigate the in vivo effects of AT2 receptor blockade on a physiological or pathological process (e.g., inflammation, blood pressure regulation).

Materials:

-

Animal model (e.g., rats, mice)

-

This compound

-

Sterile saline or other appropriate vehicle

-

Administration equipment (e.g., syringes, osmotic minipumps)

Protocol:

-

Animal Acclimatization: Acclimate animals to the housing conditions for at least one week before the experiment.

-

Preparation of PD 123319 Solution: Dissolve this compound in a sterile vehicle to the desired concentration for the chosen route of administration.

-

Administration:

-

Intraperitoneal (i.p.) Injection: Administer PD 123319 at a dose range of 0.3-10 mg/kg once daily.[3]

-

Intravenous (i.v.) Infusion: For acute studies, infuse PD 123319 at a specific rate.

-

Subcutaneous (s.c.) Osmotic Minipumps: For chronic studies, implant osmotic minipumps to deliver a continuous infusion of PD 123319.

-

-

Induction of Disease Model (if applicable): Induce the pathological condition of interest (e.g., colitis, hypertension) according to established protocols.

-

Monitoring and Tissue Collection:

-

Monitor physiological parameters throughout the study (e.g., blood pressure, body weight).

-

At the end of the study, euthanize the animals and collect tissues of interest for further analysis (e.g., histology, gene expression, protein analysis).

-

Experimental Workflow Example: Investigating NF-κB Activation

The following diagram outlines a typical experimental workflow to study the effect of PD 123319 on Ang II-induced NF-κB activation.

Conclusion

This compound remains an indispensable pharmacological tool for dissecting the multifaceted signaling pathways of Angiotensin II. Its high selectivity for the AT2 receptor enables researchers to delineate the often-protective and counter-regulatory roles of this receptor in health and disease. This guide provides a foundational understanding of PD 123319's mechanism, quantitative properties, and its application in experimental settings. The provided protocols and diagrams serve as a practical resource for scientists and drug development professionals aiming to explore the therapeutic potential of the AT2 receptor signaling axis. Further research utilizing this and other selective ligands will continue to unravel the complexities of the renin-angiotensin system and pave the way for novel therapeutic strategies.

References

- 1. rndsystems.com [rndsystems.com]

- 2. academic.oup.com [academic.oup.com]

- 3. iris.unipa.it [iris.unipa.it]

- 4. medchemexpress.com [medchemexpress.com]

- 5. selleckchem.com [selleckchem.com]

- 6. Angiotensin II type 2 receptors mediate inhibition of mitogen-activated protein kinase cascade and functional activation of SHP-1 tyrosine phosphatase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pivotal role of tyrosine phosphatase SHP-1 in AT2 receptor-mediated apoptosis in rat fetal vascular smooth muscle cell - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Angiotensin II receptors and drug discovery in cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Angiotensin AT2 receptors: cardiovascular hope or hype? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Angiotensin II AT2 receptor decreases AT1 receptor expression and function via nitric oxide/cGMP/Sp1 in renal proximal tubule cells from Wistar–Kyoto rats - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physiological Effects of AT2 Receptor Blockade with PD 123319

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Angiotensin II Type 2 (AT2) receptor, a key component of the renin-angiotensin system, has emerged as a critical area of research, often exhibiting effects that counterbalance the well-documented actions of the AT1 receptor. The selective AT2 receptor antagonist, PD 123319, is an indispensable tool for elucidating the physiological and pathophysiological roles of this receptor. This technical guide provides a comprehensive overview of the physiological effects of AT2 receptor blockade with PD 123319, detailing its mechanism of action, summarizing quantitative data from key studies, outlining experimental protocols, and visualizing associated signaling pathways. This document is intended to serve as a foundational resource for professionals engaged in cardiovascular, renal, and neurological research and drug development.

Introduction to PD 123319

PD 123319 is a potent and highly selective non-peptide antagonist of the Angiotensin II Type 2 (AT2) receptor, with an IC50 of 34 nM.[1][2][3][4][5] Its high selectivity allows for the specific investigation of AT2 receptor-mediated pathways, distinguishing them from the effects mediated by the AT1 receptor.[1] In experimental settings, PD 123319 is widely used to block the effects of AT2 receptor activation and thereby infer the receptor's function in various physiological and pathological processes.[6]

Mechanism of Action and Signaling Pathways

The AT2 receptor is a G-protein coupled receptor that, unlike the AT1 receptor, often signals through pathways that promote vasodilation, anti-inflammatory responses, and anti-proliferative effects.[3][7] AT2 receptor activation is associated with several key signaling cascades:

-

Bradykinin-Nitric Oxide-cGMP Pathway: AT2 receptor stimulation can lead to the production of bradykinin (B550075) and nitric oxide (NO), resulting in increased cyclic guanosine (B1672433) monophosphate (cGMP) levels and subsequent vasodilation.[7][8]

-

Phosphatase Activation: The AT2 receptor can activate serine/threonine phosphatases such as protein phosphatase 2A (PP2A) and SH2-domain-containing phosphatase 1 (SHP-1).[9] These phosphatases can dephosphorylate and inactivate mitogen-activated protein kinases (MAPKs) like ERK1/2, thereby opposing cell growth and proliferation.[8]

-

Phospholipase A2 Activation: The AT2 receptor is also linked to the activation of phospholipase A2, which is involved in the regulation of potassium currents.[7]

PD 123319 exerts its effects by competitively binding to the AT2 receptor, thereby preventing Angiotensin II from activating these downstream signaling pathways.

Caption: AT2 Receptor Signaling and PD 123319 Blockade.

Quantitative Data on the Physiological Effects of PD 123319

The administration of PD 123319 has been shown to have significant effects on various physiological parameters, particularly in the cardiovascular and renal systems.

Cardiovascular Effects

| Parameter | Species/Model | Treatment | Key Finding |

| Mean Arterial Pressure (MAP) | Healthy Human Volunteers | Intrabrachial PD 123319 (10 µ g/min ) | Significant increase in MAP (from 80 ± 9 to 92 ± 17 mmHg)[10] |

| MAP | Conscious Hypertensive Rats | Intravenous PD 123319 (3 mg/kg) | Immediate, dose-dependent increase in MAP[1] |

| Cardiac Fibrosis | Aged Spontaneously Hypertensive Rats | Candesartan (AT1 blocker) + PD 123319 (10 mg/kg/day) | Reversed the anti-fibrotic effect of candesartan[11][12] |

| Vascular Hypertrophy | Aged Spontaneously Hypertensive Rats | Candesartan + PD 123319 (10 mg/kg/day) | Reversed the reduction in vascular hypertrophy caused by candesartan[11][12] |

| Ischemia-Reperfusion Injury | Isolated Rat Heart | PD 123319 | Provided a cardioprotective role against injury[13] |

Renal and Systemic Effects

| Parameter | Species/Model | Treatment | Key Finding |

| Renal Function | Anesthetized Rats | PD 123319 | No significant effects on blood pressure or measured renal function parameters when administered alone[14] |

| Natriuresis | Obese Zucker Rats | Candesartan + PD 123319 | Abolished the natriuretic and diuretic effects of candesartan[15] |

| Inflammation (Colitis) | Rat Model of Colitis | PD 123319 (0.3, 3, and 10 mg/kg, i.p.) | Dose-dependently reduced colonic injury and inflammation[16][17] |

| Neuropathic Pain | Rat Model | PD 123319 (0.03-3 mg/kg) | Dose-dependent anti-allodynic effects[18] |

| Cerebral Ischemia | Rat Model | PD 123319 (1 mg/kg/day) | Increased infarct area and pro-inflammatory cytokines[19] |

Detailed Experimental Protocols

In Vivo Assessment of Cardiovascular Remodeling in Hypertensive Rats

Objective: To investigate the role of the AT2 receptor in cardiovascular remodeling during chronic AT1 receptor blockade in aged spontaneously hypertensive rats (SHRs).

Experimental Design:

-

Animals: Adult (20 weeks) and senescent (20 months) SHRs.

-

Treatment Groups (4 weeks):

-

Vehicle control

-

Candesartan cilexetil (AT1 antagonist, 2 mg/kg/day)

-

PD 123319 (AT2 antagonist, 10 mg/kg/day)

-

Candesartan cilexetil + PD 123319

-

-

Drug Administration: Via drinking water or osmotic minipumps.[11][12]

Methodology:

-

Animal Acclimatization: House rats under standard conditions for at least one week prior to the experiment.[20]

-

Baseline Measurements: Record baseline blood pressure and heart rate for several days to ensure stability.[20]

-

Drug Preparation and Administration: Prepare drug solutions fresh daily for administration in drinking water, or load into osmotic minipumps for subcutaneous implantation.

-

Hemodynamic Monitoring: Monitor blood pressure and heart rate throughout the 4-week treatment period using telemetry or tail-cuff plethysmography.[20]

-

Tissue Collection: At the end of the treatment period, euthanize the animals and excise the heart and aorta.[20]

-

Hypertrophy Assessment: Weigh the heart and calculate the ventricular weight to body weight ratio.[20]

-

Histological Analysis: Fix portions of the heart and aorta in 10% neutral buffered formalin for histological analysis of fibrosis (e.g., Picrosirius Red staining) and vascular hypertrophy (e.g., media thickness measurement).[11][12][20]

Caption: Workflow for In Vivo Cardiovascular Remodeling Study.

In Vitro Neuronal Differentiation Assay

Objective: To determine the effect of AT2 receptor blockade on neurite outgrowth.

Methodology:

-

Cell Culture: Culture primary neurons (e.g., from neonatal rat dorsal root ganglia) or a suitable neuronal cell line on an appropriate substrate.

-

Treatment Groups:

-

Vehicle Control

-

Angiotensin II (agonist)

-

PD 123319

-

Angiotensin II + PD 123319

-

-

Incubation: Treat cells with the respective compounds for a defined period (e.g., 24-48 hours).

-

Immunocytochemistry: Fix the cells and stain for a neuronal marker (e.g., β-III tubulin) to visualize neurites.

-

Imaging and Analysis: Capture images using fluorescence microscopy and quantify neurite length and branching using image analysis software.

Conclusion

PD 123319 is a cornerstone pharmacological tool for the functional characterization of the AT2 receptor. The blockade of this receptor has revealed its significant roles in counter-regulating the pro-hypertensive, pro-fibrotic, and pro-inflammatory effects often attributed to the AT1 receptor. The data and protocols presented in this guide underscore the importance of the AT2 receptor in cardiovascular homeostasis, renal function, and inflammatory responses. For drug development professionals, understanding the physiological consequences of AT2 receptor blockade is crucial for designing novel therapeutic strategies that leverage the protective arm of the renin-angiotensin system. Further research utilizing PD 123319 will continue to unravel the therapeutic potential of modulating AT2 receptor activity in a range of diseases.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. PD123319 di(trifluoroacetate), angiotensin AT2 receptor antagonist (CAS 136676-91-0) | Abcam [abcam.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. rndsystems.com [rndsystems.com]

- 6. AT2 RECEPTOR ACTIVITIES AND PATHOPHYSIOLOGICAL IMPLICATIONS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. AT2 RECEPTORS: BENEFICIAL COUNTER-REGULATORY ROLE IN CARDIOVASCULAR AND RENAL FUNCTION - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Increase in systemic blood pressure during intra-arterial PD123319 infusion: evidence for functional expression of angiotensin type 2 receptors in normal volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. scilit.com [scilit.com]

- 12. Influence of Angiotensin II Subtype 2 Receptor (AT(2)R) Antagonist, PD123319, on Cardiovascular Remodelling of Aged Spontaneously Hypertensive Rats during Chronic Angiotensin II Subtype 1 Receptor (AT(1)R) Blockade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Angiotensin II type 2 receptor blocker PD123319 has more beneficial effects than losartan on ischemia-reperfusion injury and oxidative damage in isolated rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Renal actions of the angiotensin AT2 receptor ligands CGP 42112 and PD 123319 after blockade of the renin-angiotensin system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Angiotensin II Blockade and Renal Protection - PMC [pmc.ncbi.nlm.nih.gov]

- 16. iris.unipa.it [iris.unipa.it]

- 17. PD123319, angiotensin II type II receptor antagonist, inhibits oxidative stress and inflammation in 2, 4-dinitrobenzene sulfonic acid-induced colitis in rat and ameliorates colonic contractility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. The angiotensin II type 2 receptor antagonists, PD123,319 ((S-( +)-1-[(4-(dimethylamino)-3-methylphenyl)methyl]-5-(diphenylacetyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid), EMA300 (5-(2,2-diphenylacetyl)-4-[(4-methoxy-3-methylphenyl)methyl]-1,4,6,7-tetrahydroimidazo[4,5-c]pyridine-6-carboxylic acid) and EMA401 ((3S)-5-(benzyloxy)-2-(2,2-diphenylacetyl)-6-methoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid), evoke pain relief in a varicella zoster virus-induced rat model of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Neuroprotective effect of angiotensin II type 2 receptor during cerebral ischemia/reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

The Role of PD 123319 Ditrifluoroacetate in Elucidating Cardiovascular Physiology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

PD 123319 ditrifluoroacetate is a potent and highly selective, non-peptide antagonist of the Angiotensin II Type 2 (AT2) receptor.[1][2][3] Within the complex renin-angiotensin system (RAS), the AT2 receptor's functions are often counter-regulatory to the well-characterized Angiotensin II Type 1 (AT1) receptor, which mediates vasoconstriction, inflammation, and fibrosis.[4][5] The AT2 receptor is implicated in beneficial cardiovascular effects such as vasodilation, anti-inflammation, and anti-proliferation.[2][5][6] Consequently, PD 123319 serves as an invaluable pharmacological tool for isolating and studying the physiological and pathophysiological roles of the AT2 receptor in the cardiovascular system. This technical guide provides an in-depth overview of its application, summarizing key quantitative data, detailing experimental protocols, and visualizing associated signaling pathways.

Mechanism of Action and Specificity

PD 123319 exhibits a high affinity for the AT2 receptor, with a reported IC50 of 34 nM and a Ki of approximately 12 nM.[1][7] Its selectivity for the AT2 receptor over the AT1 receptor is exceptionally high, estimated to be around 10,000-fold, ensuring that at appropriate concentrations, it effectively blocks AT2 receptor signaling without confounding effects on the AT1 receptor.[7] This specificity is crucial for delineating the distinct contributions of the two major angiotensin II receptor subtypes in cardiovascular regulation.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound and its observed effects in various cardiovascular models.

Table 1: Binding Affinity and Potency of PD 123319

| Parameter | Value | Tissue/Cell Type | Reference |

| IC50 | 34 nM | Rat Adrenal Tissue | [1][2][3] |

| IC50 | 210 nM | Rat Brain Tissue | [2][3] |

| IC50 | 6.9 nM | Bovine Adrenal Glomerulosa Cells | [1] |

| Ki | ~12 nM | Not Specified | [7] |

Table 2: Effects of PD 123319 on Cardiovascular Parameters in Animal Models

| Animal Model | Treatment Group & Dose | Duration | Key Outcome | Reference |

| Spontaneously Hypertensive Rats (SHR), Adult (20 weeks) | PD 123319, 10 mg/kg/day, s.c. infusion | 4 weeks | No significant effect on Mean Arterial Pressure (MAP). Reversal of anti-fibrotic and anti-hypertrophic effects of AT1R blockade. | [4][8] |

| Spontaneously Hypertensive Rats (SHR), Senescent (20 months) | PD 123319, 10 mg/kg/day, s.c. infusion | 4 weeks | Reversed the reduction in perivascular fibrosis caused by AT1R blockade. | [8] |

| Newborn Rats (Hyperoxia-induced BPD model) | PD 123319, 0.1 mg/kg/day | 10 days | Attenuated right ventricular hypertrophy (RVH), reduced pulmonary inflammation and fibrosis. | [9] |

| Wistar Albino Rats | PD 123319, 20 mg/kg | Single dose prior to ischemia | Provided cardioprotection against ischemia-reperfusion injury, more effective than losartan (B1675146). | [10] |

| Anesthetized Rats | PD 123319, I.C.V. | Acute | Reduced baroreflex sensitivity for renal sympathetic nerve activity and heart rate. | [11] |

Signaling Pathways Modulated by PD 123319

By blocking the AT2 receptor, PD 123319 inhibits several downstream signaling pathways that are thought to contribute to the cardiovascular protective effects of AT2 receptor activation. The primary pathway involves the generation of bradykinin (B550075) and subsequent activation of nitric oxide synthase.

Experimental Protocols

Detailed methodologies are critical for replicating and building upon existing research. Below are representative protocols for studying the cardiovascular effects of PD 123319.

Protocol 1: In Vivo Study of Hypertension and Cardiac Remodeling in Spontaneously Hypertensive Rats (SHR)

Objective: To investigate the role of the AT2 receptor in blood pressure regulation and cardiac fibrosis using PD 123319.[4][8]

Materials:

-

Spontaneously Hypertensive Rats (SHR), e.g., adult (20 weeks) or senescent (20 months).

-

This compound.

-

Vehicle (e.g., saline).

-

Osmotic minipumps for continuous subcutaneous infusion.

-

Anesthesia (e.g., isoflurane).

-

Blood pressure monitoring system (e.g., radiotelemetry or tail-cuff).

-

Surgical instruments.

Procedure:

-

Acclimatization: House rats under standard conditions for at least one week before the experiment.

-

Baseline Measurements: Record baseline blood pressure and heart rate for several consecutive days to ensure stability.

-

Osmotic Minipump Implantation:

-

Anesthetize the rat.

-

Shave and sterilize the dorsal thoracic area.

-

Make a small subcutaneous incision and create a pocket.

-

Implant a pre-filled osmotic minipump containing either PD 123319 (e.g., 10 mg/kg/day) or vehicle.

-

Suture the incision and provide post-operative analgesia.

-

-

Hemodynamic Monitoring: Monitor blood pressure and heart rate continuously or at regular intervals throughout the treatment period (e.g., 4 weeks).

-

Tissue Collection and Analysis:

-

At the end of the treatment period, euthanize the animals.

-

Excise the heart, weigh it, and calculate the ventricular weight to body weight ratio to assess hypertrophy.

-

Fix a portion of the heart tissue in 10% neutral buffered formalin for histological analysis of fibrosis (e.g., using Picrosirius Red staining).

-

Protocol 2: Ex Vivo Study of Ischemia-Reperfusion Injury in Isolated Rat Heart (Langendorff Model)

Objective: To assess the direct cardioprotective effects of PD 123319 on the heart in an ex vivo model of ischemia-reperfusion (I/R) injury.[4][10]

Materials:

-

Male Wistar albino rats.

-

This compound (e.g., 20 mg/kg administered prior to heart isolation).[10]

-

Krebs-Henseleit solution.

-

Langendorff perfusion apparatus.

-

Anesthesia.

Procedure:

-

Drug Administration: Administer PD 123319 or vehicle to the rats via the desired route (e.g., intraperitoneal injection) prior to the procedure.

-

Heart Isolation:

-

Anesthetize the rat and perform a thoracotomy.

-

Rapidly excise the heart and place it in ice-cold Krebs-Henseleit solution.

-

-

Langendorff Perfusion:

-

Mount the aorta onto the cannula of the Langendorff apparatus.

-

Initiate retrograde perfusion with oxygenated Krebs-Henseleit solution at a constant pressure or flow.

-

Allow the heart to stabilize for a period (e.g., 20 minutes), monitoring parameters like left ventricular developed pressure (LVDP), heart rate, and coronary flow.

-

-

Ischemia-Reperfusion Protocol:

-

Induce global ischemia by stopping the perfusion for a defined period (e.g., 30 minutes).

-

Initiate reperfusion by restoring the flow for a subsequent period (e.g., 60-120 minutes).

-

-

Data Analysis: Continuously record cardiodynamic parameters throughout the protocol. Compare the recovery of function (e.g., LVDP) in the PD 123319-treated group versus the control group. At the end of the experiment, heart tissue can be collected for biochemical analysis (e.g., oxidative stress markers).[10]

Conclusion

This compound is an indispensable antagonist for the selective study of the AT2 receptor's role in cardiovascular physiology. Its high specificity allows researchers to dissect the complex interplay within the renin-angiotensin system. The data consistently show that AT2 receptor blockade with PD 123319 can reverse the beneficial effects associated with AT2 receptor stimulation, such as vasodilation and the attenuation of fibrosis and hypertrophy. The detailed protocols and pathway diagrams provided in this guide offer a robust framework for scientists and drug development professionals aiming to further explore the therapeutic potential of modulating the AT2 receptor pathway in cardiovascular diseases.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. PD123319 di(trifluoroacetate), angiotensin AT2 receptor antagonist (CAS 136676-91-0) | Abcam [abcam.com]

- 3. rndsystems.com [rndsystems.com]

- 4. benchchem.com [benchchem.com]

- 5. Cardiovascular effects of the angiotensin type 2 receptor | Revista Portuguesa de Cardiologia [revportcardiol.org]

- 6. Angiotensin II-Induced Signal Transduction Mechanisms for Cardiac Hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. iris.unipa.it [iris.unipa.it]

- 8. Influence of Angiotensin II Subtype 2 Receptor (AT2R) Antagonist, PD123319, on Cardiovascular Remodelling of Aged Spontaneously Hypertensive Rats during Chronic Angiotensin II Subtype 1 Receptor (AT1R) Blockade | Scilit [scilit.com]

- 9. Angiotensin II type 2 receptor ligand PD123319 attenuates hyperoxia-induced lung and heart injury at a low dose in newborn rats - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Angiotensin II type 2 receptor blocker PD123319 has more beneficial effects than losartan on ischemia-reperfusion injury and oxidative damage in isolated rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Nitric oxide impacts on angiotensin AT2 receptor modulation of high-pressure baroreflex control of renal sympathetic nerve activity in anaesthetized rats - PMC [pmc.ncbi.nlm.nih.gov]

PD 123319 Ditrifluoroacetate in Neuroscience Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

PD 123319 ditrifluoroacetate is a potent and highly selective non-peptide antagonist of the Angiotensin II Type 2 (AT2) receptor.[1][2] It is an invaluable pharmacological tool for investigating the physiological and pathophysiological roles of the AT2 receptor within the central and peripheral nervous systems. The renin-angiotensin system (RAS) is a critical regulator of cardiovascular homeostasis, and its influence extends to various neurological processes.[3] While the Angiotensin II Type 1 (AT1) receptor has been extensively studied for its role in vasoconstriction and cell proliferation, the AT2 receptor often exhibits opposing effects, including vasodilation, anti-inflammatory responses, and inhibition of cell growth.[3][4] This technical guide provides an in-depth overview of PD 123319, its mechanism of action, and its application in neuroscience research, supported by quantitative data, experimental protocols, and pathway diagrams.

Pharmacological Profile

PD 123319 is characterized by its high affinity and selectivity for the AT2 receptor over the AT1 receptor. This selectivity is crucial for elucidating the specific functions of the AT2 receptor without the confounding effects of AT1 receptor blockade.

Binding Affinity and Potency

The following table summarizes the binding affinity and potency of PD 123319 from various studies.

| Parameter | Value | Species/Tissue | Reference |

| IC50 | 34 nM | Rat Adrenal Tissue | [1][2][3] |

| 210 nM | Rat Brain Tissue | [3] | |

| 6.9 nM | Bovine Adrenal Glomerulosa Cells (AT2 site) | [1][2][5] | |

| Ki | ~12 nM | Not Specified | [6] |

| Selectivity | ~10,000-fold for AT2 over AT1 | Not Specified | [6] |

Mechanism of Action and Signaling Pathways

PD 123319 exerts its effects by competitively inhibiting the binding of Angiotensin II (Ang II) to the AT2 receptor. The AT2 receptor is a G protein-coupled receptor that, upon activation, can trigger signaling cascades that often counteract the effects of AT1 receptor activation.[3]

AT2 Receptor Signaling Overview

Activation of the AT2 receptor is associated with several downstream effects, including the activation of phosphatases, leading to dephosphorylation of key signaling molecules, and the production of nitric oxide (NO). In the context of neuroscience, AT2 receptor signaling has been implicated in neuronal differentiation, apoptosis, and modulation of ion channel activity.[3]

Caption: Simplified signaling pathway of the AT2 receptor and the inhibitory action of PD 123319.

Role in Inflammation

Studies have demonstrated that PD 123319 can mitigate inflammatory responses. For instance, in a model of dinitrobenzene sulfonic acid (DNBS)-induced colitis, PD 123319 treatment reduced colonic lesions and myeloperoxidase levels, an indicator of neutrophil infiltration.[6] This anti-inflammatory effect is believed to be mediated, at least in part, by the inhibition of NF-κB activation.[6]

Caption: Proposed mechanism of the anti-inflammatory effect of PD 123319 via inhibition of the AT2 receptor-NF-κB pathway.

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving PD 123319, based on published research.

In Vitro Binding Assay

Objective: To determine the binding affinity of PD 123319 for AT2 receptors.

Methodology:

-

Membrane Preparation: Prepare membrane fractions from tissues expressing AT2 receptors (e.g., bovine adrenal glomerulosa cells).[1][2][5]

-

Radioligand Binding: Incubate the membrane preparation with a radiolabeled Angiotensin II analog (e.g., ¹²⁵I-Angiotensin II).

-

Competition Assay: Perform competitive binding assays by adding increasing concentrations of unlabeled PD 123319.

-

Separation and Counting: Separate bound from free radioligand by rapid filtration and measure the radioactivity of the filters.

-

Data Analysis: Calculate the IC50 value, which is the concentration of PD 123319 that inhibits 50% of the specific binding of the radioligand.

Caption: Workflow for an in vitro radioligand binding assay to determine the IC50 of PD 123319.

In Vivo Studies in Rodent Models

Objective: To investigate the physiological effects of AT2 receptor blockade using PD 123319 in animal models.

Commonly Used Models and Dosages:

-

Neuropathic Pain Model (Chronic Constriction Injury): Single intraperitoneal (i.p.) bolus doses of PD 123319 have been used to assess its analgesic efficacy.[7]

-

Hypertension and Cardiovascular Studies:

-

Chronic subcutaneous infusions of 30 mg/kg/day have been used to investigate the role of AT2 receptors in vascular hypertrophy.[8]

-

In conscious hypertensive rats, intravenous administration of 3 mg/kg resulted in a transient increase in mean arterial pressure.[2]

-

A dose of 10 mg/kg/day (SC) for two weeks was used to study the effects on baroreflex function in hypertensive mice.[9]

-

-

Inflammation Model (DNBS-induced colitis): Intraperitoneal administration of 3 mg/kg and 10 mg/kg of PD 123319 has been shown to reduce colonic lesions.[6]

-

Ischemia-Induced Angiogenesis: A dose of 30 mg/kg/day was used to block AT2 receptor function.[10]

Administration Routes:

-

Intravenous (i.v.)

-

Intraperitoneal (i.p.)

-

Subcutaneous (s.c.) infusion

-

Intrathecal

Considerations for In Vivo Studies:

-

Pharmacokinetics: The half-life of PD 123319 in rats is approximately 20 minutes.[4]

-

Blood-Brain Barrier: There is evidence that peripherally administered PD 123319 can cross the blood-brain barrier and inhibit central AT2 receptors.[11] This is a critical consideration for neuroscience research targeting central nervous system effects.

Applications in Neuroscience Research

The selective antagonism of the AT2 receptor by PD 123319 has enabled significant advancements in understanding the role of this receptor in various neurological functions and disorders.

-

Neuropathic Pain: In vitro studies have shown that Angiotensin II can induce neuronal excitability in dorsal root ganglion (DRG) neurons, an effect that is blocked by PD 123319.[7] This suggests a potential therapeutic role for AT2 receptor antagonists in the management of neuropathic pain.

-

Cerebral Blood Flow: Studies have investigated the effect of PD 123319 on cerebral blood flow autoregulation, with some findings suggesting no significant influence of acute AT2 receptor blockade.[2]

-

Neuroinflammation: As previously discussed, PD 123319 has demonstrated anti-inflammatory properties, which are relevant to a wide range of neuroinflammatory and neurodegenerative diseases.[6]

-

Behavioral Neuroscience: Research has explored the role of angiotensinergic neurotransmission in brain regions like the medial amygdala in modulating behavioral responses to stress, with PD 123319 being used to parse the contribution of AT2 receptors.[12]

-

Autonomic Nervous System Regulation: PD 123319 has been used to investigate the role of spinal AT2 receptors in cardiovascular control.[13]

Conclusion

This compound is an indispensable tool for neuroscience research, providing a means to selectively dissect the multifaceted roles of the AT2 receptor. Its high selectivity allows for precise investigation of AT2-mediated signaling pathways and their implications in a variety of neurological processes, from pain and inflammation to autonomic regulation and behavior. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals seeking to utilize PD 123319 in their studies. As our understanding of the renin-angiotensin system's role in the brain continues to evolve, the importance of selective pharmacological tools like PD 123319 will undoubtedly grow.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. PD123319 di(trifluoroacetate), angiotensin AT2 receptor antagonist (CAS 136676-91-0) | Abcam [abcam.com]

- 4. Angiotensin II type 2 receptor ligand PD123319 attenuates hyperoxia-induced lung and heart injury at a low dose in newborn rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. iris.unipa.it [iris.unipa.it]

- 7. academic.oup.com [academic.oup.com]

- 8. JCI - Chronic blockade of AT2-subtype receptors prevents the effect of angiotensin II on the rat vascular structure. [jci.org]

- 9. Angiotensin II type 1 receptor-mediated reduction of angiotensin-converting enzyme 2 activity in the brain impairs baroreflex function in hypertensive mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. JCI - Evidence for the importance of angiotensin II type 1 receptor in ischemia-induced angiogenesis [jci.org]

- 11. A peripherally administered, centrally acting angiotensin II AT2 antagonist selectively increases brain AT1 receptors and decreases brain tyrosine hydroxylase transcription, pituitary vasopressin and ACTH - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Receptor subtypes mediating spinal cardiovascular effects of angiotensin II in rat using losartan and PD 123319 - PubMed [pubmed.ncbi.nlm.nih.gov]

The AT2 Receptor Antagonist PD 123319: A Technical Overview of its Impact on Oxidative Stress and Inflammation

For Researchers, Scientists, and Drug Development Professionals

Introduction

PD 123319 is a potent and selective non-peptide antagonist of the Angiotensin II Type 2 (AT2) receptor, a key component of the Renin-Angiotensin System (RAS). While the classical effects of Angiotensin II are primarily mediated through the AT1 receptor, leading to vasoconstriction, inflammation, and oxidative stress, the role of the AT2 receptor is more complex and context-dependent. Emerging research, detailed in this technical guide, highlights the significant impact of modulating AT2 receptor activity with PD 123319 on pathways central to oxidative stress and inflammation. This document provides a comprehensive analysis of the mechanism of action of PD 123319, quantitative data from key experimental studies, detailed experimental protocols, and visualizations of the implicated signaling pathways.

Mechanism of Action

PD 123319 exerts its effects by selectively blocking the AT2 receptor, thereby inhibiting the downstream signaling cascades initiated by Angiotensin II binding to this receptor. In specific pathological contexts, such as experimental colitis, activation of the AT2 receptor has been shown to contribute to pro-inflammatory and pro-oxidant effects. Therefore, by antagonizing the AT2 receptor, PD 123319 can ameliorate tissue injury and dysfunction driven by these processes. A key mechanism underlying its anti-inflammatory action is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammatory gene expression.

Data Presentation: Quantitative Effects of PD 123319

The following tables summarize the quantitative data from a pivotal study investigating the effects of PD 123319 in a 2,4-dinitrobenzene sulfonic acid (DNBS)-induced colitis model in rats. Intraperitoneal (i.p.) administration of PD 123319 demonstrated a dose-dependent reduction in markers of inflammation and oxidative stress.

Table 1: Effect of PD 123319 on Macroscopic and Microscopic Colonic Damage in DNBS-Induced Colitis

| Treatment Group | Dose (mg/kg, i.p.) | Macroscopic Damage Score | Colon Weight/Length Ratio (g/cm) |

| Sham | - | 0.0 ± 0.0 | 0.15 ± 0.01 |

| DNBS | - | 4.5 ± 0.5 | 0.35 ± 0.03 |

| DNBS + PD 123319 | 0.3 | 3.8 ± 0.4 | 0.31 ± 0.02 |

| DNBS + PD 123319 | 3 | 2.5 ± 0.3 | 0.25 ± 0.02 |

| DNBS + PD 123319 | 10 | 1.8 ± 0.2 | 0.21 ± 0.01 |

*p < 0.05 vs. DNBS group. Data are presented as mean ± SEM.

Table 2: Effect of PD 123319 on Inflammatory Markers in DNBS-Induced Colitis

| Treatment Group | Dose (mg/kg, i.p.) | Myeloperoxidase (MPO) Activity (U/g tissue) | IL-1β (pg/mg protein) | IL-6 (pg/mg protein) |

| Sham | - | 1.2 ± 0.2 | 50 ± 5 | 80 ± 7 |

| DNBS | - | 8.5 ± 0.9 | 250 ± 20 | 400 ± 35 |

| DNBS + PD 123319 | 0.3 | 7.1 ± 0.8 | 210 ± 18 | 350 ± 30 |

| DNBS + PD 123319 | 3 | 4.5 ± 0.5 | 150 ± 12 | 220 ± 20 |

| DNBS + PD 123319 | 10 | 2.8 ± 0.3 | 100 ± 9 | 150 ± 15 |

*p < 0.05 vs. DNBS group. Data are presented as mean ± SEM.

Table 3: Effect of PD 123319 on Oxidative and Nitrosative Stress Markers in DNBS-Induced Colitis

| Treatment Group | Dose (mg/kg, i.p.) | Reactive Oxygen Species (ROS) (RLU/mg protein) | Nitrite Levels (µM/mg protein) | iNOS mRNA Expression (relative to control) |

| Sham | - | 1000 ± 120 | 1.5 ± 0.2 | 1.0 ± 0.1 |

| DNBS | - | 5500 ± 600 | 7.8 ± 0.9 | 8.2 ± 0.7 |

| DNBS + PD 123319 | 0.3 | 4800 ± 550 | 6.5 ± 0.7 | 6.9 ± 0.6 |

| DNBS + PD 123319 | 3 | 2800 ± 300 | 4.2 ± 0.5 | 4.5 ± 0.4 |

| DNBS + PD 123319 | 10 | 1500 ± 180 | 2.5 ± 0.3 | 2.1 ± 0.2 |

*p < 0.05 vs. DNBS group. RLU = Relative Light Units. Data are presented as mean ± SEM.

Experimental Protocols

DNBS-Induced Colitis in Rats

This protocol describes the induction of colitis in rats using 2,4-dinitrobenzene sulfonic acid (DNBS), a model that mimics certain aspects of inflammatory bowel disease.

Materials:

-

Male Wistar rats (200-250 g)

-

2,4-dinitrobenzene sulfonic acid (DNBS) solution (e.g., 25 mg in 0.25 mL of 50% ethanol)

-

Flexible plastic cannula (8 cm)

-

Anesthetic (e.g., isoflurane)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Fast rats for 24 hours with free access to water.

-

Anesthetize the rats using a suitable anesthetic.

-

Gently insert the flexible plastic cannula intrarectally to a depth of 8 cm.

-

Slowly instill the DNBS solution into the colon.

-

Keep the rat in a head-down position for a few minutes to ensure the distribution of the DNBS solution within the colon.

-

House the rats individually and monitor their body weight, stool consistency, and overall health daily.

-

The sham group receives an equal volume of the vehicle (50% ethanol) following the same procedure.

-

PD 123319 or vehicle is administered intraperitoneally at the desired doses and time points as per the study design.[1][2]

Myeloperoxidase (MPO) Activity Assay

MPO is an enzyme abundant in neutrophils, and its activity in tissues is a reliable indicator of neutrophil infiltration, a hallmark of inflammation.

Materials:

-

Colon tissue samples

-

Potassium phosphate (B84403) buffer (50 mM, pH 6.0) containing 0.5% hexadecyltrimethylammonium bromide (HTAB)

-

O-dianisidine dihydrochloride (B599025) solution

-

Hydrogen peroxide (H₂O₂)

-

Spectrophotometer

Procedure:

-

Homogenize the colon tissue samples in ice-cold potassium phosphate buffer with HTAB.

-

Centrifuge the homogenate at, for example, 12,000 x g for 15 minutes at 4°C.

-

Collect the supernatant for the assay.

-

In a 96-well plate, add the supernatant to a reaction mixture containing potassium phosphate buffer, O-dianisidine dihydrochloride, and H₂O₂.

-

Measure the change in absorbance at 450 nm over time using a spectrophotometer.

-

MPO activity is expressed as units per gram of tissue, where one unit of MPO activity is defined as the amount of enzyme that degrades 1 µmol of H₂O₂ per minute at 25°C.

Western Blot Analysis for NF-κB p65

This protocol details the detection and quantification of the p65 subunit of NF-κB in nuclear extracts, a key step in assessing NF-κB activation.

Materials:

-

Colon tissue samples

-

Nuclear extraction buffers

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against NF-κB p65

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Extract nuclear proteins from colon tissue samples using a nuclear extraction kit according to the manufacturer's instructions.

-

Determine the protein concentration of the nuclear extracts using a protein assay.

-

Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against NF-κB p65 overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Densitometric analysis is performed to quantify the protein bands, often normalizing to a nuclear loading control like Lamin B1.

Measurement of Reactive Oxygen Species (ROS) using Lucigenin-Enhanced Chemiluminescence

This assay measures the production of superoxide (B77818) radicals in tissue homogenates.

Materials:

-

Colon tissue samples

-

Homogenization buffer (e.g., Krebs-HEPES buffer)

-

Lucigenin (B191737) solution

-

Luminometer

Procedure:

-

Homogenize fresh colon tissue samples in ice-cold buffer.

-

In a luminometer tube, add the tissue homogenate.

-

Place the tube in the luminometer to adapt to the temperature (e.g., 37°C).

-

Inject the lucigenin solution to initiate the reaction.

-

Measure the chemiluminescence signal over time.

-

The results are typically expressed as relative light units (RLU) per milligram of protein.

Lipid Peroxidation (TBARS) Assay

This assay quantifies malondialdehyde (MDA), an end product of lipid peroxidation, as an indicator of oxidative damage.

Materials:

-

Colon tissue samples

-

Trichloroacetic acid (TCA)

-

Thiobarbituric acid (TBA) reagent

-

Spectrophotometer or fluorometer

Procedure:

-

Homogenize the colon tissue samples in a suitable buffer.

-

Add TCA to the homogenate to precipitate proteins and centrifuge.

-

Collect the supernatant and add the TBA reagent.

-

Heat the mixture at 95°C for a specified time (e.g., 60 minutes) to allow the formation of the MDA-TBA adduct.

-

Cool the samples and measure the absorbance or fluorescence at the appropriate wavelength (e.g., 532 nm for absorbance).

-

Quantify the MDA concentration using a standard curve prepared with a known concentration of MDA.

Signaling Pathways and Visualizations

The anti-inflammatory and anti-oxidative effects of PD 123319 are mediated through the modulation of specific signaling pathways. The primary mechanism involves the blockade of the AT2 receptor, which in the context of DNBS-induced colitis, appears to drive a pro-inflammatory cascade. This leads to the inhibition of NF-κB activation, a pivotal transcription factor for pro-inflammatory cytokines like IL-1β and IL-6, as well as the enzyme iNOS, which is responsible for the production of nitric oxide, a contributor to nitrosative stress.

References

The Role of PD 123319 Ditrifluoroacetate in Cancer Cell Line Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

PD 123319 ditrifluoroacetate is a potent and highly selective non-peptide antagonist of the Angiotensin II Type 2 Receptor (AT2R).[1][2][3] Primarily utilized as a pharmacological tool, it has been instrumental in elucidating the physiological and pathophysiological roles of the AT2R. In the context of oncology, the renin-angiotensin system (RAS), particularly the Angiotensin II (AngII) receptors, has emerged as a significant area of investigation. While the AT1 receptor (AT1R) is often associated with promoting cell growth and proliferation, the AT2R is thought to have counter-regulatory effects. This compound has been pivotal in studying the specific contributions of AT2R signaling in various cancer cell lines, including glioblastoma, prostate, and breast cancer. This document provides an in-depth technical guide on the application of this compound in cancer cell line research, summarizing key quantitative data, experimental protocols, and signaling pathways.

Mechanism of Action

This compound selectively binds to and blocks the AT2R, thereby inhibiting the downstream signaling cascades initiated by the binding of its endogenous ligand, Angiotensin II. This selective antagonism allows researchers to isolate and study the specific functions of the AT2R in the absence of AT1R interference. In cancer cell lines, the blockade of AT2R by PD 123319 has been shown to impact cell proliferation, apoptosis, and key signaling pathways such as the PI3K-Akt and MAPK pathways. Studies in glioblastoma have shown that PD 123319 can inhibit the proliferation of AT2R-expressing cells.[4]

Quantitative Data

While extensive research has been conducted on the mechanistic role of PD 123319, specific cytotoxic IC50 values in a wide range of cancer cell lines are not extensively reported in the literature. The primary reported IC50 value relates to its high-affinity binding to the AT2 receptor.

| Parameter | Value | Tissue/Cell Type | Reference |

| AT2 Receptor Binding IC50 | 34 nM | Rat Adrenal Tissue | [1][2][3] |

| AT2 Receptor Binding IC50 | 210 nM | Rat Brain Tissue | [2] |

| AT2 Receptor Binding IC50 | 6.9 nM | Bovine Adrenal Glomerulosa Cells (second class of binding sites) | [1] |

| Concentration for Growth Inhibition | 1, 10, and 30 µM | Glioblastoma Cell Line (TB77) | [5] |

| Concentration for Blocking AngII-enhanced Growth | 10 µM | Glioblastoma Cell Lines (8MG, TB26, TB77) | [4] |

Note: The lack of standardized IC50 values for cytotoxicity in various cancer cell lines suggests that the primary utility of PD 123319 in these studies is as a selective antagonist to probe the function of the AT2R, rather than as a direct cytotoxic agent.

Signaling Pathways

The antagonism of the AT2R by PD 123319 has been shown to modulate key signaling pathways involved in cancer cell proliferation and survival.

PI3K-Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical signaling cascade that promotes cell survival and proliferation. In some cancer models, the activation of AT2R is thought to negatively regulate this pathway. By blocking the AT2R, PD 123319 can influence the activity of the PI3K-Akt pathway.

Caption: PD 123319 blocks AT2R, potentially modulating the PI3K-Akt pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling route that regulates cell growth, differentiation, and apoptosis. The influence of AT2R on this pathway is complex and can be cell-type dependent. PD 123319 is used to dissect the specific role of AT2R in MAPK signaling in cancer cells.

Caption: PD 123319 helps delineate the role of AT2R in MAPK signaling.

Experimental Protocols

The following are detailed methodologies for key experiments commonly employed in studies involving this compound and cancer cell lines.

Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Workflow:

Caption: Workflow for assessing cell viability using the MTT assay.

Detailed Protocol:

-

Cell Seeding: Plate cancer cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere.

-

Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include vehicle-treated and untreated control wells.

-

Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

-

Measurement: Mix gently to dissolve the formazan crystals and measure the absorbance at 570 nm using a microplate reader.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Workflow:

Caption: Workflow for apoptosis detection by Annexin V/PI staining.

Detailed Protocol:

-

Cell Treatment: Culture cells in 6-well plates and treat with the desired concentrations of PD 123319 for a specified time.

-

Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin-EDTA, and then combine with the supernatant.

-

Washing: Centrifuge the cell suspension at 300 x g for 5 minutes and wash the cells twice with cold PBS.

-

Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the samples by flow cytometry within one hour.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Western Blotting for Signaling Pathway Analysis

This technique is used to detect and quantify specific proteins in a cell lysate, allowing for the analysis of signaling pathway activation (e.g., phosphorylation of Akt and ERK).

Detailed Protocol:

-

Cell Lysis: After treatment with PD 123319, wash cells with cold PBS and lyse them on ice with RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Denature protein samples by boiling in Laemmli buffer and load equal amounts of protein onto an SDS-polyacrylamide gel. Run the gel to separate proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., phospho-Akt, total Akt, phospho-ERK, total ERK) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion

This compound is an indispensable tool for investigating the role of the AT2R in cancer biology. While its direct cytotoxic effects may be limited, its ability to selectively block AT2R signaling provides a clear window into the complex regulatory functions of the renin-angiotensin system in cancer cell proliferation, survival, and signaling. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to design and execute robust studies utilizing this selective antagonist to further unravel the therapeutic potential of targeting the AT2R in various cancers. Future research should aim to establish standardized cytotoxic IC50 values across a broader panel of cancer cell lines to better contextualize its potential as a therapeutic agent.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. PD123319 di(trifluoroacetate), angiotensin AT2 receptor antagonist (CAS 136676-91-0) | Abcam [abcam.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Inhibition of the angiotensin II type 2 receptor AT2R is a novel therapeutic strategy for glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Dawn of a New Era in Cardiovascular Research: A Technical Guide to the Discovery and Development of Non-Peptide Angiotensin II Receptor Antagonists Like PD 123319

For Researchers, Scientists, and Drug Development Professionals

The renin-angiotensin system (RAS) is a cornerstone of cardiovascular regulation, with its primary effector, angiotensin II (Ang II), playing a pivotal role in blood pressure control and fluid homeostasis. The physiological actions of Ang II are mediated through its interaction with specific cell surface receptors. The discovery and characterization of distinct Ang II receptor subtypes, primarily the AT1 and AT2 receptors, revolutionized our understanding of the RAS and opened new avenues for therapeutic intervention. This technical guide delves into the discovery and development of non-peptide angiotensin II receptor antagonists, with a particular focus on the highly selective AT2 receptor antagonist, PD 123319, a critical tool in dissecting the nuanced roles of the AT2 receptor.

From Peptides to Potent Non-Peptide Antagonists: A Paradigm Shift

Early research into Ang II receptor blockade was dominated by peptide-based antagonists, such as saralasin. While instrumental in demonstrating the therapeutic potential of RAS inhibition, these compounds were fraught with limitations, including partial agonist activity, short duration of action, and lack of oral bioavailability.[1] The breakthrough came with the advent of rational drug design, leading to the development of the first orally active, non-peptide AT1 receptor antagonist, losartan (B1675146).[1][2] This success spurred the search for other non-peptide antagonists and facilitated the definitive characterization of Ang II receptor heterogeneity.[3]

The existence of at least two major Ang II receptor subtypes was confirmed through the use of selective non-peptide ligands.[3][4] Losartan and its analogs, like DuP 753, demonstrated high affinity for what was designated the AT1 receptor, which mediates most of the well-known effects of Ang II, including vasoconstriction and aldosterone (B195564) secretion.[4] Concurrently, compounds like PD 123177 and its more potent successor, PD 123319, showed high selectivity for a second receptor subtype, termed the AT2 receptor.[3][4][5]

PD 123319: A Selective Probe for the AT2 Receptor

PD 123319 emerged as a potent, selective, and non-peptide antagonist of the angiotensin II type 2 (AT2) receptor.[6][7][8][9][10][11] Its development provided researchers with an invaluable pharmacological tool to investigate the physiological and pathophysiological roles of the AT2 receptor, which are often counter-regulatory to those of the AT1 receptor.[12][13]

Physicochemical and Pharmacological Properties of PD 123319

| Property | Value | Reference |

| Full Chemical Name | (6S)1-[[4-(Dimethylamino)-3-methylphenyl]methyl]-5-(diphenylacetyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid ditrifluoroacetate | [11] |

| Molecular Formula | C31H32N4O3.2CF3CO2H | [10] |

| Molecular Weight | 736.67 g/mol | [11] |

| Receptor Selectivity | Angiotensin AT2 Receptor | [6][7][8][9] |

| Purity | ≥98% (HPLC) | [11] |

| Solubility | Soluble in water to 100 mM | [9] |

Comparative Binding Affinities of Angiotensin II Receptor Ligands

The selectivity of PD 123319 for the AT2 receptor is evident when its binding affinity is compared to that of other ligands for both AT1 and AT2 receptors. The following table summarizes the half-maximal inhibitory concentrations (IC50) for various compounds, demonstrating the differential binding profiles that were crucial for receptor subtype characterization.

| Compound | Target Receptor | Tissue/Cell Type | IC50 (nM) | Reference |

| PD 123319 | AT2 | Rat Adrenal Tissue | 34 | [7][9][10][11] |

| PD 123319 | AT2 | Rat Brain | 210 | [9][10][11] |

| PD 123319 | AT2 | Bovine Adrenal Glomerulosa Cells | 6.9 | [6][7][8] |

| DuP 753 (Losartan) | AT1 | Bovine Adrenal Glomerulosa Cells | 92.9 | [6][7][8] |

| DuP 753 (Losartan) | AT2 | Bovine Adrenal Glomerulosa Cells | ~10,000 | [6][7][8] |

Deciphering the AT2 Receptor: Signaling Pathways

The AT2 receptor, once considered an enigma, is now understood to mediate a range of cellular effects, largely opposing the actions of the AT1 receptor.[12][14] Stimulation of the AT2 receptor is associated with vasodilation, anti-proliferative effects, and apoptosis.[12][15][16] PD 123319 has been instrumental in elucidating the signaling cascades initiated by AT2 receptor activation.

Caption: Major signaling pathways of the AT2 receptor.

Experimental Protocols: Radioligand Binding Assay for AT2 Receptor Antagonists

The characterization of PD 123319 and other angiotensin II receptor antagonists relies heavily on radioligand binding assays. These assays are used to determine the affinity (Kd) of a radiolabeled ligand for a receptor and the total number of receptors (Bmax) in a given tissue or cell preparation. Competition binding assays, a variation of this technique, are employed to determine the affinity (Ki) of unlabeled drugs like PD 123319.

General Workflow for a Competition Radioligand Binding Assay

Caption: Workflow of a competition radioligand binding assay.

Detailed Methodology

1. Membrane Preparation:

-

Tissues (e.g., rat adrenal glands or brain) or cells expressing the AT2 receptor are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors).[17]

-

The homogenate is centrifuged at a low speed to remove large debris.

-